N-Fmoc-O-propyl-D-serine
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H23NO5 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-propoxypropanoic acid |
InChI |
InChI=1S/C21H23NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
ZMBUQXDXHBJSFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Fmoc O Propyl D Serine
Stereoselective Synthesis of D-Serine Derivatives
The cornerstone of synthesizing N-Fmoc-O-propyl-D-serine is the stereoselective generation of the D-serine scaffold. While D-serine is a naturally occurring amino acid, its synthesis in the laboratory with high enantiomeric purity necessitates advanced methodologies to control the stereochemistry at the α-carbon.
Several strategies have been developed to achieve the synthesis of D-serine derivatives with high enantiomeric excess. One notable approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction, and are subsequently removed. For instance, a Ni(II) complex of a Schiff base derived from a chiral auxiliary can be employed to mediate the asymmetric synthesis of α-substituted serine analogs with high enantiomeric purity (ee >98%). rsc.org
Another powerful technique is enzymatic resolution. This method utilizes the stereospecificity of enzymes to separate a racemic mixture of serine derivatives. For example, specific enzymes can selectively acylate or hydrolyze one enantiomer, allowing for the separation of the D- and L-forms.
Furthermore, asymmetric synthesis starting from achiral precursors is a highly sought-after approach. This often involves the use of chiral catalysts or reagents to induce stereoselectivity. For example, the syn-selective dihydroxylation of a γ-amino-α,β-unsaturated (Z)-ester derived from D-serine, controlled by an N-diphenylmethylene group, demonstrates a highly stereoselective transformation. researchgate.net
The choice of starting material is also crucial. D-sugars, such as D-xylose, can serve as chiral pool starting materials for the enantiomerically pure synthesis of D-serine analogues. us.esthieme-connect.comresearchgate.net This approach leverages the inherent chirality of the starting material to build the desired D-serine derivative.
O-Alkylation Strategies for Serine Side Chain Functionalization
The introduction of the propyl group onto the hydroxyl function of the serine side chain is a critical step in the synthesis of this compound. This O-alkylation must be performed efficiently and without compromising the stereochemical integrity of the chiral center.
Ethereal Linkage Formation Techniques
The formation of the ether linkage at the serine side chain can be achieved through various methods. A common approach involves the use of a suitable propylating agent, such as propyl iodide or propyl bromide, in the presence of a base. The base deprotonates the hydroxyl group, forming an alkoxide that then undergoes nucleophilic substitution with the propyl halide.
More advanced and milder techniques have also been developed. For instance, photoinduced decarboxylative radical reactions offer a method for O-alkylation of serine derivatives under mild conditions without racemization. researchgate.netnih.govacs.org This strategy involves the generation of a radical species that subsequently leads to the formation of the desired ether linkage.
Another strategy involves the use of organometallic reagents. For example, the Michael addition of a methylate to a dehydroalanine (B155165) moiety within a Ni(II) complex can yield an O-methylserine complex, which can then be further functionalized. rsc.org While this example illustrates O-methylation, the principle can be extended to other alkyl groups.
Optimization of Propyl Group Introduction
The efficiency of the propyl group introduction is dependent on several factors, including the choice of solvent, base, temperature, and the nature of the protecting groups on the amino and carboxyl functionalities of the serine derivative.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Propylating Agent | Propyl iodide | Propyl bromide | Propyl triflate |
| Base | Sodium hydride (NaH) | Silver(I) oxide (Ag₂O) | Potassium carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) | Tetrahydrofuran (THF) | Acetonitrile (CH₃CN) |
| Temperature | 0 °C to room temperature | Room temperature | Reflux |
| Yield (%) | Varies | Varies | Varies |
| This table presents a hypothetical optimization matrix for the O-propylation of a serine derivative. Actual yields would depend on the specific substrate and reaction conditions. |
Optimization studies are crucial to maximize the yield of the desired O-propylated product while minimizing side reactions, such as N-alkylation or elimination. The choice of a bulky base can sometimes help to selectively deprotonate the less sterically hindered hydroxyl group. The use of silver(I) oxide is often favored as it can activate the alkyl halide and act as a mild base.
N-Terminal Fmoc-Protection Techniques and Efficiency
The final step in the synthesis of the target compound involves the protection of the N-terminal amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). wikipedia.org
The most common method for introducing the Fmoc group is the reaction of the amino acid with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA). thieme-connect.comwikipedia.org
The efficiency of the Fmoc protection is generally high, often exceeding 95%. The reaction is typically carried out in a solvent mixture such as dioxane/water or DMF. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The choice of base and solvent is important to ensure complete reaction and to avoid side reactions. For instance, using a hindered base like DIPEA can prevent unwanted side reactions at other functional groups. The Fmoc group is stable to the acidic conditions often used to remove other protecting groups, making it an orthogonal protecting group in complex synthetic schemes. peptide.com
| Reagent | Base | Solvent | Typical Yield (%) |
| Fmoc-OSu | NaHCO₃ | Dioxane/Water | >95 |
| Fmoc-Cl | DIPEA | DMF | >95 |
| Fmoc-N₃ | NaHCO₃ | Dioxane/Water | High |
| This table summarizes common conditions for N-Fmoc protection. |
Purification and Characterization Methodologies for Synthetic this compound (beyond basic identification)
Following the synthesis, rigorous purification and characterization are essential to ensure the high purity and structural integrity of the final product, this compound.
Advanced Chromatographic Separation Techniques
High-performance liquid chromatography (HPLC) is the cornerstone for the purification and analysis of protected amino acids like this compound. unibo.it Reverse-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, is particularly well-suited for this purpose. americanpeptidesociety.org
Advanced chromatographic techniques offer enhanced resolution and efficiency. For instance, the use of stationary phases with smaller particle sizes (sub-2 µm), as in ultra-high-performance liquid chromatography (UHPLC), can significantly improve separation performance, leading to sharper peaks and faster analysis times. cpur.in
Furthermore, chiral chromatography is indispensable for confirming the enantiomeric purity of the final product. vaia.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, allowing for their separation and quantification.
Ion-exchange chromatography (IEC) can also be employed, separating molecules based on their net charge. americanpeptidesociety.org While less common for protected amino acids, it can be a useful tool in specific purification scenarios.
The choice of mobile phase, including the organic modifier (e.g., acetonitrile, methanol) and any additives (e.g., trifluoroacetic acid), is critical for optimizing the separation. oup.com Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve the desired separation of the product from any impurities.
Spectroscopic and Chiral Purity Assessment
The comprehensive characterization of this compound is critical to confirm its chemical identity, structural integrity, and enantiomeric purity. This is achieved through a combination of sophisticated spectroscopic techniques and chiral chromatography methods. These analyses provide a detailed view of the molecule's structure and confirm the absence of impurities, including the corresponding L-enantiomer.
Spectroscopic Analysis
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are employed to verify the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. While specific spectra for this compound are not widely published, the expected chemical shifts can be reliably predicted based on the known spectra of its components and similar structures like Nα-Fmoc-O-tert-butyl-D-serine. mdpi.com
The ¹H NMR spectrum is expected to show characteristic signals for the protons of the fluorenyl (Fmoc), propyl, and serine moieties. The aromatic protons of the Fmoc group typically appear in the downfield region of 7.2-7.8 ppm. mdpi.com The protons of the propyl group would include a triplet for the terminal methyl group (CH₃) around 0.9 ppm, a sextet for the adjacent methylene (B1212753) group (CH₂) around 1.6 ppm, and a triplet for the methylene group attached to the ether oxygen (O-CH₂) around 3.5 ppm. The serine backbone protons, including the α-CH and β-CH₂, would resonate in the 3.7-4.5 ppm range, coupled to each other and the amide proton. The presence of the carbamate (B1207046) can lead to slow rotation around the amide bond on the NMR timescale, which may result in signal broadening or the appearance of conformers. mdpi.com
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. Distinct signals are expected for the carbonyl carbons of the carboxyl and carbamate groups (around 170-175 ppm and 156 ppm, respectively), the aromatic carbons of the Fmoc group (120-144 ppm), the carbons of the propyl group (approximately 10, 22, and 73 ppm), and the α- and β-carbons of the serine backbone (around 55 and 70 ppm). mdpi.com
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
| Fmoc Aromatic | 7.2 - 7.8 | Multiplet |
| Fmoc CH, CH₂ | 4.2 - 4.5 | Multiplet |
| Serine NH | ~5.8 | Doublet |
| Serine α-CH | ~4.4 | Multiplet |
| Serine β-CH₂ | ~3.8 | Multiplet |
| Propyl O-CH₂ | ~3.5 | Triplet |
| Propyl -CH₂- | ~1.6 | Sextet |
| Propyl CH₃ | ~0.9 | Triplet |
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound. For this compound (C₂₁H₂₃NO₅), the expected molecular weight is approximately 369.41 g/mol . achemblock.com High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass to within a few parts per million, providing unambiguous confirmation of the molecular formula. mdpi.com Electrospray ionization (ESI) is a common technique for analyzing such molecules, and fragmentation patterns can provide additional structural information, such as the characteristic loss of the Fmoc group. nih.gov
Interactive Data Table: Key Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₂₁H₂₃NO₅ |
| Molecular Weight | 369.41 g/mol |
| Exact Mass [M+H]⁺ | 370.1649 amu |
| Common Adducts | [M+Na]⁺, [M+K]⁺, [M-H]⁻ |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands. These include a broad O-H stretch from the carboxylic acid (around 3300 cm⁻¹), N-H stretching from the amide (around 3300-3400 cm⁻¹), C-H stretches from the aromatic and aliphatic parts (2800-3100 cm⁻¹), a strong C=O stretch from the carbamate (around 1700-1720 cm⁻¹) and the carboxylic acid (around 1700-1740 cm⁻¹), and C-O stretching from the ether and ester groups (1000-1300 cm⁻¹). researchgate.net
Chiral Purity Assessment
Ensuring the enantiomeric purity of this compound is paramount, as the presence of the L-enantiomer can have significant implications in peptide synthesis and other applications. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for this analysis. cat-online.comresearchgate.net
The methodology involves separating the D- and L-enantiomers on a column that contains a chiral selector. Polysaccharide-based and macrocyclic antibiotic-based CSPs are commonly used for the separation of Fmoc-protected amino acids. phenomenex.comhplc.eu
The separation is typically performed under reversed-phase or normal-phase conditions. The mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol), aqueous buffer, and additives (e.g., trifluoroacetic acid), is optimized to achieve baseline resolution between the two enantiomers. nih.gov Generally, for many chiral separations of amino acids, the D-enantiomer elutes before the L-enantiomer. nih.gov
The detection is usually carried out using a UV detector, leveraging the strong chromophore of the Fmoc group, typically at a wavelength of around 254 nm or 265 nm. phenomenex.comrsc.org The enantiomeric excess (e.e.) is determined by integrating the peak areas of the two enantiomers. For use in synthesis, an enantiomeric purity of ≥99% is typically required. thermofisher.com
Alternative methods include gas chromatography (GC) on a chiral column after derivatization of the amino acid to increase its volatility. researchgate.net However, HPLC is generally preferred due to its milder conditions, which reduce the risk of racemization during analysis. cat-online.com
Interactive Data Table: Typical Chiral HPLC Parameters for Fmoc-Amino Acid Separation
| Parameter | Typical Conditions |
| Column Type | Chiral Stationary Phase (e.g., Lux Cellulose, Chiralpak) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water with TFA |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at ~265 nm |
| Expected Elution Order | D-enantiomer often elutes before L-enantiomer |
Incorporation of N Fmoc O Propyl D Serine into Peptidic Architectures
Solid-Phase Peptide Synthesis (SPPS) Methodologies Utilizing N-Fmoc-O-propyl-D-serine
Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptide chains, and the integration of this compound follows the general principles of Fmoc/tBu chemistry. peptide.comacs.org The process involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to a solid support. peptide.com The O-propyl ether on the serine side chain serves as a stable protecting group under the standard conditions of Fmoc-SPPS, including repeated treatments with piperidine (B6355638) for Fmoc group removal and trifluoroacetic acid (TFA) for final cleavage from most resins.
The efficiency of coupling this compound to the N-terminus of a resin-bound peptide is influenced by several factors, including the choice of coupling reagents, reaction time, and temperature. The steric hindrance presented by the O-propyl group is generally considered minimal and does not significantly impede the coupling reaction compared to more bulky side-chain protecting groups.
Commonly employed coupling reagents for SPPS are uronium/aminium salts like HBTU and HATU, or phosphonium (B103445) salts such as PyBOP®. bachem.com These reagents, in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), activate the carboxylic acid of this compound to facilitate amide bond formation. bachem.com
Optimization strategies to enhance coupling efficiency include:
Pre-activation: Allowing the this compound to react with the coupling reagent and base for a short period before addition to the resin can improve yields. However, prolonged pre-activation can increase the risk of racemization. nih.gov
Double Coupling: If monitoring of the coupling reaction (e.g., via a Kaiser or ninhydrin (B49086) test) indicates incomplete reaction, a second coupling cycle with fresh reagents can be performed to drive the reaction to completion.
Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling times and improve efficiency, particularly for sterically hindered couplings. biorxiv.orgresearchgate.net
Solvent Choice: While N,N-dimethylformamide (DMF) is the standard solvent for SPPS, alternative solvents like N-methyl-2-pyrrolidone (NMP) or greener alternatives are being explored and may influence coupling outcomes. rsc.org
Table 1: Common Coupling Reagents and Conditions for SPPS
| Coupling Reagent | Activator Base | Typical Solvent | Key Characteristics |
| HBTU | DIPEA or NMM | DMF | Widely used, efficient, and cost-effective. bachem.com |
| HATU | DIPEA or NMM | DMF | Highly efficient, particularly for difficult couplings; may reduce racemization compared to HBTU. bachem.comacs.org |
| DIC/OxymaPure® | - | DMF | Carbodiimide-based method; OxymaPure® acts as an additive to suppress racemization and improve efficiency. biorxiv.org |
| PyBOP® | DIPEA or NMM | DMF | Phosphonium-based reagent, known for high coupling efficiency. |
This table is for illustrative purposes and specific conditions may require optimization.
The choice of solid support is critical for the successful synthesis and cleavage of the final peptide. This compound is compatible with a wide range of resins commonly used in Fmoc-SPPS.
Wang Resin: This is a popular choice for the synthesis of C-terminal carboxylic acids. Peptides are typically cleaved from Wang resin using a high concentration of TFA (e.g., 95% TFA in water), which also removes acid-labile side-chain protecting groups like Boc and tBu. sigmaaldrich.comuci.edu The O-propyl group of the serine derivative is stable to these conditions.
Rink Amide Resin: Used for the synthesis of C-terminal peptide amides. Cleavage conditions are similar to those for Wang resin. sigmaaldrich.comuci.edu
2-Chlorotrityl Chloride (2-CTC) Resin: This hyper-acid-sensitive resin allows for the cleavage of the peptide under very mild acidic conditions (e.g., 1-2% TFA in dichloromethane (B109758) or acetic acid/trifluoroethanol/DCM mixtures). acs.orgresearchgate.net This is particularly advantageous for the synthesis of protected peptide fragments where side-chain protecting groups, including the O-propyl group, are intended to remain intact. acs.orgresearchgate.net
Cleavage Cocktails: The final cleavage step typically employs a "cocktail" containing TFA and various scavengers to prevent side reactions. thermofisher.com Scavengers, such as triisopropylsilane (B1312306) (TIS) and water, are used to trap reactive carbocations generated during the removal of protecting groups. sigmaaldrich.com For peptides containing sensitive residues like tryptophan, methionine, or cysteine, specific scavengers like 1,2-ethanedithiol (B43112) (EDT) may be included. peptide.comsigmaaldrich.com The O-propyl group itself does not necessitate special scavengers.
Solution-Phase Peptide Synthesis Approaches Incorporating this compound
While less common for long peptides, solution-phase synthesis remains a valuable technique, particularly for the production of shorter peptides or peptide fragments on a large scale. mdpi.com The incorporation of this compound in solution follows classical peptide coupling chemistry.
In a typical approach, this compound is activated in solution using reagents like EDC/HOBt or T3P® and then reacted with the free amine of another amino acid ester or peptide. mdpi.comnih.gov Purification after each coupling step is required, often involving extraction and crystallization.
A key advantage of solution-phase synthesis is the ability to fully characterize intermediates at each stage. mdpi.com The O-propyl ether protecting group is robust and compatible with the typical coupling and deprotection steps used in solution-phase Fmoc chemistry, including Fmoc removal with piperidine and subsequent workup procedures. acs.orggoogle.com
Chemoenzymatic Synthesis Strategies for this compound-Containing Peptides
Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. mdpi.comnih.gov This approach is particularly attractive as it minimizes racemization, a common side reaction in chemical peptide synthesis. mdpi.comgoogle.com
Enzymes like thermolysin, chymotrypsin, or other proteases can be used in reverse (i.e., for peptide bond formation instead of hydrolysis) under specific conditions. mdpi.com In a potential chemoenzymatic strategy, a peptide fragment containing a C-terminal this compound ester could be coupled to another peptide fragment with a free N-terminus, catalyzed by a suitable ligase. google.comgoogle.com
The primary advantages of using an enzymatic approach for incorporating this compound include:
Absolute Stereospecificity: Enzymes typically catalyze reactions with complete control over stereochemistry, eliminating concerns about racemization of the D-serine residue. mdpi.com
Mild Reaction Conditions: Reactions are usually performed in aqueous buffers at or near neutral pH, avoiding the harsh acidic and basic conditions of chemical synthesis. mdpi.com
Minimal Side-Chain Protection: The high selectivity of enzymes can reduce the need for extensive side-chain protection strategies. google.com
Research in this area continues to expand the scope of enzymes and reaction conditions to accommodate a wider range of unnatural amino acids. mdpi.com
Stereochemical Fidelity and Epimerization Control During Peptide Elongation
Maintaining the stereochemical integrity of the chiral center at the α-carbon is paramount during peptide synthesis. Epimerization (racemization at a single stereocenter) of an amino acid residue can lead to the formation of diastereomeric peptide impurities that are difficult to separate and can have altered biological activity. D-amino acids, while often incorporated to enhance peptide stability, are themselves subject to epimerization.
For this compound, the risk of epimerization is highest during the activation step of the carboxyl group, which is necessary for coupling. mdpi.com The mechanism often involves the formation of a transient oxazolone (B7731731) intermediate, which can readily lose proton acidity at the α-carbon, leading to racemization.
Strategies to minimize epimerization include:
Choice of Coupling Reagent and Additive: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) can suppress racemization by forming active esters that are less prone to oxazolone formation. acs.org Reagents like COMU, which incorporates an oxime-based additive (OxymaPure®), are also designed for low racemization. bachem.com
Base Selection: The choice and amount of base used during coupling are critical. Sterically hindered bases like collidine or using weaker bases like N-methylmorpholine (NMM) instead of the stronger DIPEA can reduce the rate of epimerization. bachem.com
Temperature and Pre-activation Time: Lowering the reaction temperature and minimizing the pre-activation time can significantly decrease the extent of racemization. nih.govnih.gov Studies have shown a direct correlation between pre-activation time and the level of epimerization for sensitive amino acids. nih.gov
Fmoc Deprotection Conditions: While the primary risk of epimerization is during coupling, the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) can also contribute, especially for residues C-terminal to the amino acid being deprotected. mdpi.com However, the epimerization of the serine residue itself during its own Fmoc deprotection is not a typical concern. Phenylglycine and cysteine are known to be particularly susceptible to racemization under these conditions. researchgate.netpeptide.com
Table 2: Factors Influencing Epimerization and Mitigation Strategies
| Factor | High Risk Condition | Mitigation Strategy |
| Coupling Reagent | Carbodiimides without additives | Use of uronium/phosphonium reagents with additives (e.g., HATU, COMU) or carbodiimides with HOBt/Oxyma. bachem.comacs.org |
| Base | Strong, unhindered bases (e.g., excess DIPEA) | Use of weaker or sterically hindered bases (e.g., NMM, collidine); precise stoichiometry. bachem.com |
| Activation Time | Prolonged pre-activation | Minimize pre-activation time before adding to the resin. nih.govnih.gov |
| Temperature | Elevated temperatures | Perform couplings at room temperature or below, if necessary. nih.gov |
By carefully selecting the synthesis methodology and optimizing reaction conditions, this compound can be efficiently and reliably incorporated into peptidic architectures while preserving its stereochemical configuration.
Impact of N Fmoc O Propyl D Serine Incorporation on Peptide Conformation and Stability
Conformational Analysis of Peptides Containing O-Propyl-D-serine Residues
The three-dimensional structure of a peptide is intrinsically linked to its biological activity. The introduction of a non-natural amino acid like O-propyl-D-serine can induce significant alterations in both local and global peptide conformation.
The incorporation of a D-amino acid into a peptide sequence composed of L-amino acids is known to be a strong disruptor of canonical secondary structures like α-helices and β-sheets. This is due to the altered stereochemistry of the Cα atom, which changes the preferred backbone dihedral angles (φ and ψ). However, D-amino acids are also known to be potent inducers of specific turn structures, particularly β-turns. For instance, studies on peptides containing D-leucine have shown a conformational shift from β-sheet structures to turns. researchgate.net This suggests that the presence of O-propyl-D-serine could favor the formation of turn-like structures, which are crucial for receptor recognition and binding in many biologically active peptides.
The O-propyl side chain itself, being more hydrophobic than the hydroxyl group of serine, may also influence secondary structure. Increased hydrophobicity in side chains can favor the formation and stabilization of α-helical structures by engaging in hydrophobic interactions. illinois.edu However, the turn-inducing propensity of the D-amino acid backbone often dominates over the side chain's influence on helicity. Therefore, a peptide containing O-propyl-D-serine would be expected to exhibit a more compact, folded structure characterized by turns rather than extended helical or sheet regions. The precise conformational outcome would depend on the position of the residue within the peptide sequence and the nature of the surrounding amino acids.
Stability of Peptides Functionalized with O-Propyl-D-serine
A major hurdle in the development of peptide-based therapeutics is their inherent instability in biological systems. The incorporation of O-propyl-D-serine can address this limitation through several mechanisms.
One of the most significant advantages of incorporating D-amino acids into peptides is the enhanced resistance to proteolytic degradation. mdpi.com Proteases, the enzymes responsible for peptide and protein degradation, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near a cleavage site can render the peptide bond unrecognizable to the protease, thereby inhibiting hydrolysis.
Numerous studies have demonstrated the dramatic increase in peptide stability upon D-amino acid substitution. For example, replacing L-lysine and L-arginine residues with their D-counterparts in an antimicrobial peptide resulted in a derivative with remarkable stability against trypsin and plasma proteases. frontiersin.org In some cases, peptides containing D-amino acids have been shown to be completely resistant to proteolysis. researchgate.net This principle is directly applicable to peptides containing O-propyl-D-serine. The D-configuration of the serine residue would be expected to confer significant protection against enzymatic degradation, leading to a longer in vivo half-life and improved bioavailability.
| Peptide | Modifications | Stability in Human Plasma (% remaining after 8h) | Reference |
|---|---|---|---|
| Pep05 (Control) | All L-amino acids | < 10% | frontiersin.org |
| DP06 | L-Lys and L-Arg replaced with D-Lys and D-Arg | > 90% | frontiersin.org |
The incorporation of a D-amino acid can also influence the thermal and chemical stability of a peptide. Studies on a collagen-like tetrapeptide showed that the replacement of L-leucine with D-leucine led to enhanced thermal stability. scirp.org This was attributed to the conformational changes induced by the D-amino acid, which resulted in a more stable folded structure. researchgate.netscirp.org Similarly, a peptide containing O-propyl-D-serine might exhibit increased resistance to thermal denaturation due to the adoption of a more compact and stable conformation.
| Peptide | Modification | Thermal Transition Profile | Reference |
|---|---|---|---|
| FA-(L-Leu)-Gly-Pro-Ala | L-Leucine | Broad transition near 20-30°C | scirp.org |
| FA-(D-Leu)-Gly-Pro-Ala | D-Leucine | Broad transition near 20-30°C with higher stability indicated by CD changes | scirp.org |
Role of O-Propyl Side Chain in Intramolecular Interactions
The O-propyl side chain of O-propyl-D-serine can participate in various non-covalent intramolecular interactions that help to stabilize the peptide's conformation. The primary contribution of the propyl group is through hydrophobic interactions. nih.gov This short alkyl chain can interact with other non-polar side chains within the peptide, such as those of alanine, valine, leucine, and phenylalanine. These interactions can drive the folding of the peptide into a more compact structure, shielding the hydrophobic residues from the aqueous solvent.
Applications of N Fmoc O Propyl D Serine in Academic Chemical Biology Research
Design and Synthesis of Novel Peptidomimetics Incorporating O-Propyl-D-serine
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. researchgate.net The incorporation of non-natural amino acids like O-propyl-D-serine is a key strategy in peptidomimetic design. researchgate.net
The introduction of O-propyl-D-serine into a peptide sequence fundamentally alters its local and global structure. The use of a D-amino acid inherently modifies the peptide backbone geometry compared to the exclusive L-amino acid composition of natural proteins. This change can induce specific secondary structures, such as β-turns, which are often critical for molecular recognition and biological activity. epo.orgnih.gov The D-configuration also provides steric hindrance that protects the adjacent peptide bonds from degradation by common proteases, which are stereospecific for L-amino acids. researchgate.netmdpi.com
Furthermore, the O-propyl group on the serine side chain replaces the native hydroxyl group with a more lipophilic ether. This modification impacts the amphiphilicity of the peptide, influencing how it folds and interacts with its environment. uni-regensburg.de By systematically placing these modified residues, chemists can construct novel peptide scaffolds with controlled spatial arrangements of functional groups, aiming to create structures that can effectively mimic binding epitopes on proteins. nih.gov
Table 1: Comparison of Properties between Peptides Containing L-Serine and O-Propyl-D-serine
| Property | Peptide with L-Serine | Peptide with O-Propyl-D-serine | Rationale for Change |
|---|---|---|---|
| Proteolytic Stability | Susceptible to degradation | Increased resistance | D-amino acid configuration hinders recognition by proteases. researchgate.netmdpi.com |
| Lipophilicity | Lower (more hydrophilic) | Higher (more lipophilic) | The propyl group is more nonpolar than the native hydroxyl group. |
| Backbone Conformation | Follows standard L-amino acid Ramachandran plots | Induces unique turns and local conformations | The D-chiral center alters the allowed dihedral angles of the peptide backbone. epo.org |
| Hydrogen Bonding | Side chain can act as H-bond donor/acceptor | Side chain acts only as an H-bond acceptor (ether oxygen) | The hydroxyl proton is replaced by a propyl group. |
A major hurdle for peptide-based therapeutics is their poor oral bioavailability and metabolic instability. nih.govtandfonline.com Chemical modifications, such as the incorporation of O-propyl-D-serine, are employed to overcome these limitations. mdpi.com The increased lipophilicity from the O-propyl side chain can improve the peptide's ability to cross cellular membranes. tandfonline.com Concurrently, the enhanced proteolytic resistance conferred by the D-amino acid structure prolongs the peptide's half-life in biological systems. researchgate.net
These modifications can also lead to improved target engagement. By constraining the peptide's conformation, the energetic penalty for binding to a receptor is reduced, potentially increasing affinity and selectivity. researchgate.net The altered side chain may also form more favorable interactions within the target's binding pocket. The goal of these modifications is to transform a biologically active peptide into a more drug-like molecule with improved pharmacokinetic and pharmacodynamic properties. researchgate.net
Development of Biochemical Probes and Tools
N-Fmoc-O-propyl-D-serine is also a valuable component in the synthesis of chemical probes, which are essential tools for visualizing and interrogating biological processes at the molecular level. frontiersin.org These probes are often designed with modular components: a selective ligand, a reporter tag, and sometimes a reactive group. frontiersin.orgnih.gov
Fluorescently labeled peptides are widely used to study protein-protein interactions, enzyme activity, and cellular uptake through techniques like fluorescence microscopy and flow cytometry. cpcscientific.commdpi.com A peptide containing O-propyl-D-serine can be synthesized and then conjugated to a fluorophore. acs.org Common fluorophores include fluorescein (B123965) (FAM), rhodamine (TAMRA), and coumarin (B35378) derivatives, each with distinct spectral properties. cpcscientific.comsigmaaldrich.com
The labeling can be achieved by coupling the fluorophore's activated form to the N-terminus of the peptide after the final Fmoc group is removed, or to the side chain of another amino acid, such as lysine, incorporated into the sequence. nih.gov In some applications, such as FRET (Förster Resonance Energy Transfer) probes for measuring protease activity, a fluorophore and a quencher are placed on opposite sides of a cleavage site. sigmaaldrich.com When the peptide is intact, the quencher suppresses the fluorescence, but upon enzymatic cleavage, the fluorophore is liberated, resulting in a detectable signal. sigmaaldrich.com The inclusion of O-propyl-D-serine can enhance the probe's stability and specificity for its target enzyme.
Table 2: Common Fluorophores for Peptide Labeling
| Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Common Quencher Pair |
|---|---|---|---|
| AMC (Aminomethylcoumarin) | 342 | 441 | - |
| EDANS | 341 | 471 | Dabcyl |
| FAM (Carboxyfluorescein) | 494 | 518 | Dabcyl |
| TAMRA | 555 | 580 | - |
| BODIPY-FL | ~503 | ~512 | - |
Data sourced from acs.orgsigmaaldrich.com.
Affinity-based probes (AfBPs) are powerful tools designed to selectively bind and report on a specific protein target within a complex biological sample. nih.govacs.org These probes typically consist of three parts: a high-affinity scaffold (the ligand), a detection moiety (e.g., biotin (B1667282) for pulldown assays or an alkyne for click chemistry), and often an electrophilic group ('warhead') that facilitates covalent binding to the target protein. nih.govtum.de
A peptide sequence incorporating O-propyl-D-serine can be designed as the high-affinity ligand for a protein of interest. nih.gov The unique structural properties imparted by the modified amino acid can contribute to high binding specificity. This peptide ligand is then synthesized with additional functionalities, such as a terminal alkyne group. This "clickable" handle allows for the modular attachment of various reporter tags (like fluorescent dyes or biotin) after the probe has bound to its target, a strategy that can prevent loss of affinity due to bulky substituents during the initial binding event. nih.govacs.org Such probes enable the detection, isolation, and identification of target proteins from cell lysates or even in living cells. rsc.org
Construction of Constrained Peptides and Cyclic Peptides
Constraining the flexible structure of a linear peptide is a widely used strategy to improve its biological properties. researchgate.net Cyclization is a common method to achieve this, resulting in peptides with enhanced stability, receptor affinity, and bioavailability. researchgate.netmdpi.com The incorporation of D-amino acids like O-propyl-D-serine can be instrumental in this process.
The presence of a D-amino acid can pre-organize the linear peptide chain into a conformation that is amenable to cyclization, often by inducing a β-turn structure. nih.govnih.gov This structural predisposition facilitates the chemical reaction needed to close the peptide ring, which can be formed via head-to-tail, side chain-to-tail, or side chain-to-side chain linkages. mdpi.comsci-hub.se The resulting cyclic peptide has reduced conformational freedom, which can lock the pharmacophoric side chains into the ideal orientation for receptor binding. uva.nl This pre-organization minimizes the entropic penalty of binding, often leading to a significant increase in potency and selectivity. researchgate.net Furthermore, cyclic peptides are generally more resistant to exonucleases, further improving their stability in vivo. sci-hub.se
Table 3: General Comparison of Linear vs. Cyclic Peptides
| Feature | Linear Peptides | Cyclic Peptides |
|---|---|---|
| Conformational Flexibility | High | Low (Constrained) uva.nl |
| Proteolytic Stability | Generally low, susceptible to exo- and endopeptidases | High, especially resistant to exonucleases sci-hub.se |
| Receptor Binding Affinity | Variable, can have high entropic penalty | Often higher due to pre-organized conformation researchgate.net |
| Bioavailability | Generally low | Often improved due to lack of charged termini and increased stability researchgate.netmdpi.com |
| Synthesis | Standard solid-phase synthesis | Requires an additional on-resin or solution-phase cyclization step nih.govsci-hub.se |
Computational and Theoretical Investigations of N Fmoc O Propyl D Serine and Its Derivatives
Molecular Docking and Dynamics Simulations of O-Propyl-D-serine-Containing Peptides
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and stability of ligands to their receptors and to simulate the dynamic behavior of molecules over time.
Molecular Docking:
Molecular docking studies can be employed to predict how peptides incorporating O-propyl-D-serine might interact with specific biological targets, such as enzymes or receptors. nih.govnih.govdovepress.commbl.or.kr The presence of the O-propyl group introduces a new hydrophobic moiety that can influence the binding affinity and selectivity of the peptide. For instance, docking a hypothetical O-propyl-D-serine-containing peptide into the active site of a serine protease could reveal favorable hydrophobic interactions between the propyl group and nonpolar residues in the binding pocket. nih.govmbl.or.kr These interactions could potentially enhance the inhibitory potency of the peptide compared to its natural serine-containing counterpart.
Table 1: Hypothetical Docking Scores of Serine-Containing vs. O-Propyl-D-serine-Containing Peptides with a Target Protein
| Peptide Sequence | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Ac-Ala-Ser-Val-NH2 | Serine Protease X | -6.5 | Ser195, Gly216 |
| Ac-Ala-(O-propyl-D-Ser)-Val-NH2 | Serine Protease X | -8.2 | Ser195, Gly216, Leu99, Val213 |
| Ac-Lys-Ser-Gly-NH2 | PDZ Domain Y | -5.8 | Lys78, His121 |
| Ac-Lys-(O-propyl-D-Ser)-Gly-NH2 | PDZ Domain Y | -7.1 | Lys78, His121, Ile82, Phe119 |
Note: This data is illustrative and intended to demonstrate the potential outcomes of molecular docking studies.
Molecular Dynamics Simulations:
MD simulations provide insights into the conformational flexibility and stability of peptides in a simulated physiological environment. nih.govmdpi.commdpi.comspringernature.com For peptides containing O-propyl-D-serine, MD simulations can reveal how the propyl group affects the local and global peptide conformation. The increased hydrophobicity of the side chain may promote specific folding patterns or stabilize secondary structures like alpha-helices or beta-sheets through intramolecular interactions. Furthermore, MD simulations can be used to study the dynamics of the peptide-receptor complex, providing a more detailed understanding of the binding process and the stability of the interactions predicted by molecular docking. mdpi.com
Quantum Chemical Calculations of Electronic and Steric Effects
Quantum chemical calculations, such as Density Functional Theory (DFT), offer a means to investigate the electronic and steric properties of N-Fmoc-O-propyl-D-serine at the atomic level. electrochemsci.orgresearchgate.netresearchgate.netnih.gov
Electronic Effects:
The introduction of the O-propyl group modifies the electronic distribution within the D-serine side chain. Quantum chemical calculations can quantify changes in properties such as the electrostatic potential surface, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). electrochemsci.org These electronic alterations can influence the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that the modified residue can form with its environment.
Steric Effects:
The propyl group introduces significant steric bulk compared to the hydroxyl group of serine. Quantum chemical calculations can be used to determine the conformational preferences of the O-propyl-D-serine side chain by calculating the energy of different rotamers. This information is crucial for understanding how the modification might restrict the peptide backbone's flexibility and favor specific secondary structures.
Table 2: Calculated Electronic and Steric Properties of Serine vs. O-Propyl-D-serine
| Property | D-Serine | O-Propyl-D-serine |
| Dipole Moment (Debye) | 2.1 | 1.8 |
| HOMO Energy (eV) | -10.2 | -9.8 |
| LUMO Energy (eV) | 1.5 | 1.2 |
| Side Chain van der Waals Volume (ų) | 32.4 | 65.8 |
Note: This data is hypothetical and for illustrative purposes.
De Novo Design of Peptides Utilizing this compound as a Building Block
De novo peptide design aims to create novel peptide sequences with desired structures and functions. nih.govnih.govacs.orgspringernature.com The unique properties of non-natural amino acids like O-propyl-D-serine make them valuable building blocks in this process. The use of the Fmoc-protected version is standard in solid-phase peptide synthesis, allowing for its precise incorporation into a growing peptide chain.
The inclusion of O-propyl-D-serine can be strategically employed to:
Enhance Metabolic Stability: The unnatural side chain can confer resistance to proteolytic degradation.
Modulate Lipophilicity: The propyl group increases the hydrophobicity of the peptide, which can be advantageous for membrane-interacting peptides or for improving cell permeability.
Introduce Conformational Constraints: The steric bulk of the propyl group can restrict the conformational freedom of the peptide backbone, predisposing it to adopt a specific fold. researchgate.net
Computational design algorithms can be used to explore the vast sequence space and identify optimal positions for incorporating O-propyl-D-serine to achieve a desired therapeutic effect, such as enhanced binding to a target or improved antimicrobial activity. nih.govnih.govfrontiersin.org
Predictive Modeling of Peptide Conformational Space
Predicting the three-dimensional structure of a peptide from its amino acid sequence is a fundamental challenge in computational biology. acs.orgpnas.orgresearchgate.net The incorporation of modified amino acids like O-propyl-D-serine adds a layer of complexity to this challenge.
Predictive modeling approaches, such as homology modeling, ab initio methods, and machine learning-based algorithms, can be adapted to handle non-natural amino acids. biorxiv.org Force fields used in molecular mechanics calculations can be parameterized to accurately describe the intramolecular and intermolecular interactions of the O-propyl-D-serine residue. These models can then be used to explore the conformational landscape of peptides containing this modification and predict their most stable three-dimensional structures. cambridge.orgnih.govacs.org Understanding the conformational preferences of these peptides is essential for rationalizing their biological activity and for designing new peptides with tailored properties. mdpi.compnas.org
Table 3: Predicted Secondary Structure Propensities for a Model Peptide
| Peptide Sequence | Predicted Alpha-Helix Propensity (%) | Predicted Beta-Sheet Propensity (%) | Predicted Random Coil Propensity (%) |
| (Ala)5-Ser-(Ala)5 | 45 | 15 | 40 |
| (Ala)5-(O-propyl-D-Ser)-(Ala)5 | 60 | 10 | 30 |
Note: This table presents a hypothetical outcome of a predictive modeling study.
Future Perspectives and Emerging Research Directions
Integration of N-Fmoc-O-propyl-D-serine into Combinatorial Peptide Libraries
The incorporation of non-standard amino acids like O-propyl-D-serine is a key strategy for expanding the chemical diversity of peptide libraries. acs.orgnih.gov The use of D-amino acids, in particular, can confer resistance to proteolytic degradation, a significant advantage for therapeutic peptide development. acs.orgacs.org this compound is well-suited for established solid-phase peptide synthesis (SPPS) protocols that utilize Fmoc chemistry, allowing for its systematic integration into combinatorial library designs. nih.govnih.gov
The "split-mix" synthesis method, a cornerstone of one-bead-one-compound (OBOC) combinatorial libraries, can be readily adapted to include this compound. nih.gov This approach allows for the generation of vast libraries where each bead displays a unique peptide sequence containing the O-propyl-D-serine modification at a specific position. nih.gov Such libraries can be screened to identify peptides with novel binding affinities and biological activities.
Furthermore, the integration of this modified amino acid into DNA-encoded chemical libraries (DECLs) represents a promising future direction. acs.orgacs.org DECLs allow for the screening of immense numbers of compounds, and the development of robust, DNA-compatible coupling conditions for Fmoc-protected amino acids facilitates the inclusion of unique building blocks like this compound. acs.org
Table 1: Comparison of Peptide Library Methodologies for Incorporating this compound
| Library Type | Synthesis Method | Key Advantages for O-Propyl-D-serine |
|---|---|---|
| One-Bead-One-Compound (OBOC) | Split-Mix Synthesis | Rapid generation of large libraries; direct screening on beads. nih.gov |
| Positional Scanning Libraries | Systematic Synthesis | Allows for the determination of optimal amino acids at each position. nih.gov |
| DNA-Encoded Libraries (DECLs) | On-DNA Synthesis | Enables screening of massive library sizes; requires DNA-compatible chemistry. acs.orgacs.org |
Advancements in Site-Specific Incorporation Techniques
Beyond chemical synthesis, the site-specific incorporation of this compound and its deprotected form into larger proteins is an area of active research. This is primarily achieved through the expansion of the genetic code, a powerful technique that allows for the introduction of non-natural amino acids at specific positions within a protein's sequence. nih.govstanford.edu
One of the most common methods involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, typically the amber stop codon (UAG). stanford.eduacs.org Researchers can engineer a synthetase that specifically recognizes O-propyl-D-serine and attaches it to a corresponding suppressor tRNA. When the gene for a target protein is mutated to include a UAG codon at the desired location, this engineered system will insert O-propyl-D-serine during translation, creating a modified protein. nih.govnih.gov
Cell-free protein synthesis (CFPS) systems offer a flexible and efficient platform for these techniques, as they allow for the direct supplementation of the non-natural amino acid and the necessary engineered components. springernature.com This approach has been successfully used to incorporate a variety of non-natural amino acids into proteins, and similar strategies could be developed for O-propyl-D-serine. stanford.eduspringernature.com
Table 2: Key Components for Site-Specific Incorporation of O-Propyl-D-serine
| Component | Function |
|---|---|
| Amber Stop Codon (UAG) | A nonsense codon in the mRNA that signals for the incorporation of the non-natural amino acid. nih.govacs.org |
| Orthogonal Suppressor tRNA | A tRNA that recognizes the amber codon but is not recognized by endogenous aminoacyl-tRNA synthetases. stanford.edu |
| Orthogonal Aminoacyl-tRNA Synthetase | An engineered enzyme that specifically attaches O-propyl-D-serine to the orthogonal tRNA. nih.gov |
Exploration of Polymeric or Material Science Applications of Derivatives
Amino acids are increasingly being explored as sustainable and functional monomers for the creation of novel polymers with biomedical applications. nih.govrsc.org The incorporation of functionalized amino acids like O-propyl-D-serine into polymer backbones can impart unique properties, such as tunable degradation profiles, improved mechanical characteristics, and specific biological interactions. bezwadabiomedical.comresearchgate.net
Polymers derived from amino acids, such as poly(ester amide)s (PEAs), have shown promise in areas like controlled drug delivery and regenerative medicine. bezwadabiomedical.com The O-propyl group of an O-propyl-D-serine derivative could serve as a hydrophobic moiety within a polymer chain, influencing its self-assembly, thermal properties, and interaction with biological membranes. These polymers are often biodegradable, breaking down into biocompatible amino acids and other small molecules. bezwadabiomedical.com
Future research could focus on the synthesis of homopolymers of O-propyl-D-serine or its copolymers with other functional amino acids. researchgate.net These materials could find use as coatings for medical devices, scaffolds for tissue engineering, or as nanocarriers for targeted drug delivery. bezwadabiomedical.com
Development of High-Throughput Screening Platforms for O-Propyl-D-serine-Modified Peptides
The creation of large, diverse libraries of peptides containing O-propyl-D-serine necessitates the development of efficient, high-throughput screening (HTS) platforms to identify sequences with desired functions. nih.gov HTS methods allow for the rapid testing of thousands or even millions of compounds for a specific biological activity. biotage.com
For peptides displayed on beads or surfaces, screening can involve incubation with a fluorescently labeled target protein, followed by automated sorting of the beads with the highest fluorescence signal. nih.gov More advanced platforms integrate peptide synthesis and screening directly in microtiter plates, enabling rapid derivatization and functional assessment. acs.orgwhiterose.ac.uk
The development of screening platforms tailored to the specific properties conferred by O-propyl-D-serine will be crucial. For example, assays could be designed to screen for peptides with enhanced cell permeability or stability against enzymatic degradation, properties that this particular modification is expected to influence. The combination of combinatorial synthesis and HTS will be a powerful engine for discovering novel, biologically active peptides based on the O-propyl-D-serine scaffold. nih.govnih.gov
Q & A
Q. What are the standard synthetic routes for preparing N-Fmoc-O-propyl-D-serine?
The synthesis typically involves alkylation of the serine hydroxyl group followed by Fmoc protection. A common strategy is to use propyl bromide or iodide under basic conditions (e.g., NaH or K₂CO₃) to introduce the O-propyl group. Subsequent Fmoc protection is achieved using Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base like DMAP. This method aligns with approaches used for structurally similar compounds, such as O-glycosylated Fmoc-serine derivatives .
Q. How is the purity and structural integrity of this compound validated?
Characterization relies on analytical techniques such as ¹H/¹³C NMR to confirm stereochemistry and substituent placement, mass spectrometry (MS) for molecular weight verification, and HPLC for assessing purity (>98%). For example, NMR can detect racemization by comparing chemical shifts to known D-configuration standards, while MS ensures the absence of byproducts .
Q. What solvent systems are optimal for dissolving this compound in peptide synthesis?
The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents like DMSO (100 mg/mL with sonication) or DMF . Pre-dissolving in DMSO followed by dilution in DMF is recommended for solid-phase peptide synthesis (SPPS) to avoid aggregation during coupling steps .
Advanced Research Questions
Q. How can racemization be minimized during SPPS when incorporating this compound?
Racemization risks increase under basic conditions. To mitigate this:
- Use low-temperature coupling (4°C) with activating agents like HBTU/HOBt.
- Limit exposure to piperidine during Fmoc deprotection to <10 min.
- Monitor chiral integrity via circular dichroism (CD) or chiral HPLC after each coupling cycle .
Q. What strategies improve the stability of this compound in long-term storage?
- Store lyophilized powder at -80°C under inert gas (argon) to prevent hydrolysis of the Fmoc group.
- Avoid repeated freeze-thaw cycles; aliquot working solutions in DMSO and store at -20°C for ≤1 month.
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways .
Q. How does the O-propyl group influence peptide conformation compared to other serine derivatives?
The hydrophobic O-propyl moiety can alter peptide secondary structures (e.g., α-helix vs. β-sheet) by steric hindrance or modulating solvation. Comparative studies using NMR titration or molecular dynamics simulations are recommended to evaluate backbone flexibility and side-chain interactions. For example, O-benzyl or O-tert-butyl derivatives show distinct conformational effects, suggesting similar methodologies apply .
Q. What analytical methods resolve contradictions in coupling efficiency data for this compound?
Discrepancies in coupling yields may arise from residual moisture or incomplete activation. Address this by:
- Using Kaiser test or TNBS assay to verify free amine availability post-coupling.
- Optimizing activation with PyAOP or OxymaPure /DIC, which reduce side reactions.
- Cross-validating results via MALDI-TOF MS to detect truncated sequences .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
